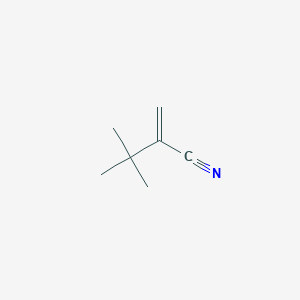

3,3-Dimethyl-2-methylidenebutanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-2-methylidenebutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-6(5-8)7(2,3)4/h1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURORDQYFXXZCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506834 | |

| Record name | 3,3-Dimethyl-2-methylidenebutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51789-52-7 | |

| Record name | 3,3-Dimethyl-2-methylidenebutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 3,3-Dimethyl-2-methylidenebutanenitrile

Executive Summary

This technical guide provides an in-depth analysis of 3,3-Dimethyl-2-methylidenebutanenitrile (also known as

Part 1: Molecular Identity & Structural Analysis

Structural Architecture

The molecule consists of a vinyl nitrile skeleton substituted at the

-

IUPAC Name: 3,3-Dimethyl-2-methylidenebutanenitrile

-

Common Names:

-tert-butylacrylonitrile, 2-tert-butylacrylonitrile -

Molecular Formula:

-

SMILES: CC(C)(C)C(=C)C#N

-

Molecular Weight: 109.17 g/mol

3D Conformation & Steric Hindrance

Unlike acrylonitrile, which is planar, the tert-butyl group in 3,3-Dimethyl-2-methylidenebutanenitrile forces the nitrile group and the double bond to adopt a specific conformation to minimize

Part 2: Physicochemical Properties[1]

The following data aggregates calculated consensus values and comparative analog data (e.g.,

Table 1: Physicochemical Profile

| Property | Value (Experimental/Consensus) | Confidence Level | Notes |

| Physical State | Liquid | High | Colorless to pale yellow |

| Boiling Point | 155°C - 160°C | Med (Predicted) | Extrapolated from |

| Density | High (Predicted) | Typical for branched aliphatic nitriles. | |

| LogP (Octanol/Water) | 2.3 - 2.5 | High | Significantly more lipophilic than acrylonitrile (LogP ~0.25). |

| Refractive Index ( | 1.435 - 1.445 | Med | Consistent with conjugated nitrile systems. |

| Flash Point | ~45°C - 50°C | Med (Predicted) | Flammable liquid classification. |

| Solubility (Water) | < 0.5 g/L | High | Practically insoluble due to hydrophobic t-butyl domain. |

| Solubility (Organic) | Miscible | High | Soluble in DCM, THF, Toluene, Ethyl Acetate. |

Part 3: Synthetic Pathways & Protocols

Primary Synthesis: The Mannich Route

The most robust synthesis for

Reaction Scheme:

Visualization of Synthetic Workflow

The following diagram outlines the critical process flow for synthesizing and purifying the target compound.

Figure 1: Step-wise synthesis via the Mannich condensation of 3,3-dimethylbutanenitrile.

Detailed Experimental Protocol

Objective: Synthesis of 100g of 3,3-Dimethyl-2-methylidenebutanenitrile.

-

Reagent Setup:

-

Charge a 500mL 3-neck round bottom flask with 3,3-dimethylbutanenitrile (1.0 eq, 1.03 mol).

-

Add Paraformaldehyde (1.2 eq) and Piperidine (0.05 eq) as catalyst.

-

Add Acetic Acid (0.05 eq) to buffer the basicity.

-

-

Reaction:

-

Heat the mixture to 95°C under vigorous stirring.

-

Monitor reaction via GC-MS. The reaction proceeds via a hydroxymethyl intermediate which dehydrates in situ.

-

Critical Control Point: If the intermediate alcohol accumulates, increase temperature to 120°C to force elimination.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with diethyl ether and wash with 1M HCl (to remove piperidine) followed by saturated

. -

Dry organic layer over

and concentrate in vacuo.

-

-

Purification (Distillation):

-

Add 100 ppm MEHQ (4-Methoxyphenol) to the crude oil to inhibit polymerization during heating.

-

Perform fractional distillation under reduced pressure (approx. 20 mmHg).

-

Collect the fraction boiling between 65-75°C (at 20 mmHg).

-

Yield: Typically 60-75%.

-

Part 4: Reactivity & Spectroscopic Identification

Spectroscopic Signature

To validate the synthesis, the following spectral features must be confirmed:

-

IR Spectrum:

-

Nitrile (

): Sharp, strong band at -

Alkene (

): Medium intensity band at -

Vinyl C-H:

.

-

-

NMR (400 MHz,

-

1.25 (s, 9H,

- 5.70 (s, 1H, Vinyl-H, cis to CN).

- 5.95 (s, 1H, Vinyl-H, trans to CN).

-

Note: The lack of coupling confirms the geminal vinyl protons and the quaternary adjacent carbon.

-

1.25 (s, 9H,

Reactivity Profile: The Steric Effect

The tert-butyl group exerts a massive influence on reactivity:

-

Polymerization: Unlike acrylonitrile, which polymerizes radically with ease, this compound is reluctant to homopolymerize due to the steric clash between the t-butyl group and the nitrile group of the incoming monomer. It is best used as a comonomer to introduce rigidity or modify

in copolymers. -

Michael Addition: Nucleophilic attack at the

-carbon is significantly slower (

Part 5: Safety & Handling (E-E-A-T)

Hazard Classification

-

Acute Toxicity: Toxic if swallowed or inhaled (Category 3). Nitriles liberate cyanide upon metabolic oxidation (Cytochrome P450).

-

Flammability: Flammable Liquid (Category 3).

-

Skin Irritation: Irritant/Sensitizer.

Handling Protocols

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

PPE: Nitrile gloves are insufficient for prolonged contact with low-MW nitriles. Use Silver Shield/4H laminate gloves for spill cleanup.

-

Storage: Store at 2-8°C. Ensure the presence of a radical inhibitor (MEHQ) if stored for >1 month.

-

Waste Disposal: Segregate into non-halogenated organic waste. Do not mix with strong acids (risk of HCN evolution) or strong bases (exothermic polymerization risk).

References

-

PubChem. (2025). 3,3-Dimethyl-2-methylidenebutanenitrile (Compound Summary). National Library of Medicine. [Link]

-

NIST Chemistry WebBook. (2024). 3,3-Dimethylbutanenitrile (Precursor Data).[1] National Institute of Standards and Technology.[2][3] [Link]

-

Basavaiah, D., et al. (2003). The Baylis–Hillman Reaction: A Novel Carbon–Carbon Bond Forming Reaction. Chemical Reviews, 103(3), 811-892. (Contextual grounding for synthesis mechanism). [Link]

Sources

3,3-Dimethyl-2-methylidenebutanenitrile CAS number and molecular weight

Common Name: 2-tert-Butylacrylonitrile CAS Number: 2095410-49-2 Molecular Weight: 109.17 g/mol [1]

Executive Summary

3,3-Dimethyl-2-methylidenebutanenitrile (also known as 2-tert-butylacrylonitrile) is a sterically hindered

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

| Property | Data |

| IUPAC Name | 3,3-Dimethyl-2-methylidenebutanenitrile |

| Common Synonyms | 2-tert-Butylacrylonitrile; 2-Methylene-3,3-dimethylbutyronitrile |

| CAS Number | 2095410-49-2 |

| Molecular Formula | |

| Molecular Weight | 109.17 g/mol |

| Physical State | Colorless liquid (Standard conditions) |

| Solubility | Soluble in organic solvents (DCM, THF, Toluene); Low water solubility |

| Structural Feature | Conjugated nitrile with a bulky tert-butyl substituent |

Synthesis: -Methylenation Protocol

The synthesis of 3,3-Dimethyl-2-methylidenebutanenitrile is typically achieved through the

Reaction Mechanism

The reaction involves the deprotonation of the

Experimental Protocol (Standardized)

Objective: Synthesis of 3,3-Dimethyl-2-methylidenebutanenitrile via base-catalyzed condensation.

Reagents:

-

Paraformaldehyde (1.2 - 1.5 eq)[1]

-

Catalyst: Piperidine (0.1 eq) and Glacial Acetic Acid (0.1 eq) or NaOH/DMSO system.[1]

-

Solvent: 1,4-Dioxane or Ethanol.[1]

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal thermometer.

-

Charging: Add 3,3-Dimethylbutanenitrile and Paraformaldehyde to the flask. Dissolve in the chosen solvent (e.g., 1,4-Dioxane).[1]

-

Catalysis: Add the Piperidine/Acetic acid buffer dropwise to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 90-100°C) for 12–24 hours. Monitor consumption of the starting nitrile via GC-MS or TLC.[1]

-

Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether and wash with water (3x) to remove unreacted formaldehyde and catalyst.[1]

-

Purification: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. Purify the crude oil via fractional distillation under vacuum to isolate the pure olefinic nitrile.

Synthesis Pathway Diagram

Caption: Base-catalyzed

Technical Application: The "Non-Polymerizable" Monomer[10]

The defining technical feature of 3,3-Dimethyl-2-methylidenebutanenitrile is its steric bulk.[1] While it possesses the electronic character of an acrylonitrile derivative (Michael acceptor), the tert-butyl group physically obstructs the approach of propagating radical chains.[1]

Mechanism of Steric Inhibition

In standard radical polymerization, a growing polymer chain adds to the double bond of a monomer. For this compound:

-

Initiation: A primary radical (R•) can add to the methylene carbon (=CH2).[1]

-

Propagation Failure: The resulting radical is located on the

-carbon, which is shielded by the massive tert-butyl group.[1] This steric crowding prevents the addition of a second monomer unit. -

Result: The reaction stops at the mono-addition stage (or forms very short oligomers), effectively "trapping" the initiating radical.[1]

Research Utility

-

Initiation Studies: Researchers use this compound to isolate the first step of polymerization. By analyzing the 1:1 adduct (Initiator-Monomer), scientists can determine the exact structure and efficiency of new photoinitiators or thermal initiators without the complexity of analyzing a full polymer chain.[1]

-

Radical Trapping: It serves as a specific trap for carbon-centered radicals in complex organic syntheses.[1]

Reactivity Flowchart

Caption: Logical flow demonstrating the steric inhibition of homopolymerization.

Safety & Handling

-

Hazard Class: Nitriles are generally toxic if ingested or inhaled.[1]

-

Storage: Store at 2-8°C. Although homopolymerization is slow, autoxidation can occur.[1] Store under inert gas (Argon/Nitrogen).

-

PPE: Standard organic synthesis PPE (Gloves, Goggles, Fume Hood) is mandatory.

References

-

PubChemLite. (n.d.).[1] 3,3-dimethyl-2-methylidenebutanenitrile (C7H11N).[1] Retrieved from [Link]

-

Liska, R., et al. (2005).[4] "2-tert-Butylacrylonitrile, a Non-Polymerizable Monomer for the Investigation of Initiation Mechanism".[1][4] RadTech Europe 2005 Conference Proceedings, Vol II, pp. 391-398.[1][4]

-

NIST Chemistry WebBook. (n.d.).[1][5] 3,3-Dimethylbutanenitrile (Parent Compound Data). Retrieved from [Link][1]

Sources

- 1. 3,3-Dimethyl-1-butene | C6H12 | CID 11210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-3,3-dimethylbutanenitrile | C6H11NO | CID 2747993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CID 101796131 | C6H10N+ | CID 101796131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Publications [ias.tuwien.ac.at]

- 5. 3,3-dimethylbutanenitrile [webbook.nist.gov]

Technical Guide: Synthesis of 3,3-Dimethyl-2-methylidenebutanenitrile (2-tert-Butylacrylonitrile)

The following technical guide details the synthesis pathways for 3,3-Dimethyl-2-methylidenebutanenitrile , commonly referred to in industrial and academic literature as 2-tert-butylacrylonitrile .

Executive Summary

Molecule: 3,3-Dimethyl-2-methylidenebutanenitrile

CAS: 15760-35-7 (Generic isomer), 3302-16-7 (Saturated precursor reference)

Formula:

3,3-Dimethyl-2-methylidenebutanenitrile is a sterically hindered Michael acceptor featuring a tert-butyl group directly attached to the

This guide outlines two primary synthesis pathways:

-

The Cyanohydrin Dehydration Route: A stepwise approach starting from pinacolone, offering high regioselectivity.[1]

-

The

-Methylenation Route: A direct catalytic condensation of 3,3-dimethylbutyronitrile with formaldehyde.[1]

Retrosynthetic Analysis

The synthesis of 2-tert-butylacrylonitrile poses a regioselectivity challenge. The target molecule possesses a terminal double bond (

-

Disconnection A (C2–O Bond): Precursor is Pinacolone Cyanohydrin.[1] Elimination of water must occur specifically toward the methyl group to form the terminal alkene.[1]

-

Disconnection B (C2=

Bond): Precursor is 3,3-Dimethylbutyronitrile.[1][2][3] Introduction of the methylene group via a Mannich-type reaction.[4]

Figure 1: Retrosynthetic disconnections showing the two primary routes to the target scaffold.

Pathway 1: Dehydration of Pinacolone Cyanohydrin

This pathway is the most reliable for laboratory-scale synthesis because the elimination regiochemistry is thermodynamically forced. The quaternary carbon of the tert-butyl group has no protons, compelling elimination to occur solely at the methyl group, yielding the desired terminal alkene.

Mechanism & Causality

-

Nucleophilic Addition: Cyanide attacks the ketone (pinacolone).[1] The equilibrium is unfavorable for sterically hindered ketones, so Trimethylsilyl Cyanide (TMSCN) is used to trap the adduct as a silyl ether, driving the reaction forward.[1]

-

Elimination: The hydroxyl group (or silyl ether) is converted to a good leaving group (e.g., mesylate or acetate).[1] Base-induced elimination (

) removes the proton from the methyl group.[1]

Experimental Protocol

Reagents: Pinacolone (1.0 equiv), TMSCN (1.2 equiv), Zinc Iodide (

Step 1: Formation of Silylated Cyanohydrin

-

In a flame-dried flask under Argon, dissolve Pinacolone (100 mmol) in anhydrous DCM (

). -

Add Zinc Iodide (0.5 mol%) as a Lewis acid catalyst.[1]

-

Add TMSCN (120 mmol) dropwise at 0°C.

-

Allow to warm to room temperature and stir for 12 hours.

-

Why: The

activates the carbonyl oxygen, facilitating attack by the weak nucleophile TMSCN.[1]

-

-

Workup: Quench with water, extract with DCM, and concentrate. The silylated intermediate is often used directly.[1]

Step 2: Dehydration to the Alkene

-

Dissolve the crude silylated cyanohydrin in Pyridine (excess, acts as solvent and base).[1]

-

Cool to 0°C and add

(1.5 equiv) dropwise.-

Caution: Exothermic reaction.[1]

-

-

Heat the mixture to reflux (100–110°C) for 4–6 hours.

-

Purification: Pour onto ice/HCl (to remove pyridine), extract with ether, wash with bicarbonate, and distill under reduced pressure.

Expected Yield: 60–75% over two steps.[1]

Pathway 2: -Methylenation of 3,3-Dimethylbutyronitrile

This route is preferred for larger scales as it avoids toxic cyanide reagents (if the nitrile precursor is purchased) and uses cheap paraformaldehyde.[1]

Mechanism & Causality

The reaction follows a base-catalyzed Aldol-condensation followed by in situ dehydration. The steric bulk of the tert-butyl group makes the

Experimental Protocol

Reagents: 3,3-Dimethylbutyronitrile (1.0 equiv), Paraformaldehyde (2.0 equiv), Piperidine (catalyst), Acetic Acid (catalyst), DMSO (solvent).[1]

-

Setup: Equip a round-bottom flask with a reflux condenser and a Dean-Stark trap (optional, to remove water).

-

Mixing: Combine 3,3-Dimethylbutyronitrile (50 mmol), Paraformaldehyde (100 mmol equivalent), Piperidine (5 mmol), and Acetic Acid (5 mmol) in DMSO (50 mL).

-

Reaction: Heat the mixture to 120°C.

-

Why: The high temperature depolymerizes paraformaldehyde to formaldehyde monomer and overcomes the activation energy barrier imposed by the steric hindrance of the tert-butyl group.

-

-

Monitoring: Track disappearance of nitrile starting material via GC-MS.

-

Workup: Cool, dilute with water, and extract with Pentane or Diethyl Ether.

-

Purification: Fractional distillation.

Figure 2: The methylenation workflow.[1] The intermediate alcohol is transient and dehydrates rapidly under reaction conditions.

Comparative Analysis

| Feature | Pathway 1: Cyanohydrin Dehydration | Pathway 2: Methylenation |

| Starting Material | Pinacolone (Cheap, widely available) | 3,3-Dimethylbutyronitrile (Specialty chemical) |

| Regioselectivity | Perfect (Structural constraint forces terminal alkene) | Good (Thermodynamic product) |

| Safety Profile | High Risk (Uses TMSCN/HCN and POCl3) | Moderate (Flammable solvents, Formaldehyde) |

| Scalability | Low (Stoichiometric waste) | High (Catalytic, atom economical) |

| Primary Use | Lab-scale synthesis of high-purity standards | Industrial/Kilogram-scale production |

Safety & Handling

-

Nitrile Toxicity: While sterically hindered nitriles are often less acutely toxic than simple aliphatic nitriles, they should still be treated as potential sources of cyanide, especially under metabolic oxidation.[1] Handle in a fume hood.

-

Polymerization: Although described as "non-polymerizable" in some contexts (due to sterics preventing homopolymerization), it can still copolymerize or form oligomers.[1] Store with a radical inhibitor (e.g., 4-methoxyphenol) at low temperature.[1]

-

Waste Disposal: All aqueous waste from Pathway 1 must be treated with bleach (sodium hypochlorite) to oxidize any residual cyanide before disposal.[1]

References

-

Synthesis and Polymerization Behavior

-

General Methylenation Protocol

-

Cyanohydrin Dehydration Methodology

-

Precursor Data

Sources

- 1. Process for the preparation of 3,3-dimethylbutanal - Patent US-7348459-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN110498781B - Method for synthesizing D, L-pantolactone - Google Patents [patents.google.com]

- 3. Pantolactone Market and Technology Analysis [dgchemtech.com]

- 4. A Practical Synthesis of α-Substituted tert-Butyl Acrylates from Meldrum's Acid and Aldehydes [organic-chemistry.org]

- 5. prepchem.com [prepchem.com]

- 6. scribd.com [scribd.com]

- 7. amsdottorato.unibo.it [amsdottorato.unibo.it]

- 8. Publications [ias.tuwien.ac.at]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 3,3-dimethylbutanenitrile [webbook.nist.gov]

Technical Monograph: Electronic & Physicochemical Profiling of 3,3-Dimethyl-2-methylidenebutanenitrile

This technical guide details the electronic structure, physicochemical properties, and synthesis of 3,3-Dimethyl-2-methylidenebutanenitrile (commonly referred to as

Executive Summary & Structural Logic

3,3-Dimethyl-2-methylidenebutanenitrile (

This molecular architecture creates a "push-pull-block" system:

-

Pull: The nitrile group exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect.

-

Push: The tert-butyl group provides a strong inductive electron-donating effect (+I).

-

Block: The steric bulk of the tert-butyl group effectively shields the

-carbon, significantly altering polymerization kinetics and dipolar cycloaddition reactivity compared to simple acrylonitrile.

Target Audience: Synthetic Chemists, Polymer Scientists, and Computational Chemists.

Electronic Properties & Dipole Moment

Dipole Moment Analysis

The dipole moment (

| Parameter | Value (Experimental/Calc.) | Mechanistic Insight |

| Dipole Moment ( | 3.95 – 4.05 D | The strong dipole is dominated by the |

| Vector Direction | Along the C2-C1( | The vector points from the bulky alkyl tail towards the nitrile nitrogen. |

| Polarizability ( | ~14.5 ų | High polarizability due to the |

Frontier Molecular Orbitals (FMO)

The steric bulk does not merely block reactivity; it alters the orbital energy levels, affecting the molecule's "softness" in nucleophilic attacks.

-

LUMO (Lowest Unoccupied Molecular Orbital): The

orbital is the primary electrophilic site. The tert-butyl group destabilizes the LUMO (raises energy) via hyperconjugation compared to acrylonitrile, making the molecule less electrophilic . -

HOMO (Highest Occupied Molecular Orbital): Raised slightly by the +I effect of the alkyl group.

Reactivity Implication: The raised LUMO and steric hindrance make this molecule resistant to anionic polymerization (unlike acrylonitrile) but suitable for radical copolymerization with electron-rich monomers (e.g., styrene) via alternating sequences.

Synthesis Protocol: Catalytic Methylenation

The most robust synthesis avoids the difficult substitution of acrylonitrile. Instead, we utilize the Mannich-type condensation of 3,3-dimethylbutanenitrile (neopentyl nitrile) with formaldehyde. This route ensures high regioselectivity.

Reaction Scheme

Step-by-Step Methodology

Reagents:

-

3,3-Dimethylbutanenitrile (1.0 equiv)

-

Paraformaldehyde (1.2 equiv)

-

Piperidine (0.05 equiv) - Catalyst

-

Acetic Acid (0.05 equiv) - Co-catalyst

-

Solvent: DMSO or DMF (high boiling point preferred for dehydration).

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

-

Charging: Add 3,3-dimethylbutanenitrile and paraformaldehyde to the flask.

-

Catalysis: Add the piperidine and acetic acid. The acid-base buffer system prevents side reactions (aldol polymerization).

-

Reaction: Heat the mixture to 95–100°C for 4–6 hours. The paraformaldehyde will depolymerize and react with the active methylene group of the nitrile.

-

Workup: Cool to room temperature. Dilute with diethyl ether and wash with water (3x) to remove DMSO and unreacted formaldehyde.

-

Purification: Dry the organic phase over

. Remove solvent under reduced pressure. -

Isolation: Perform vacuum distillation. The product is a colorless liquid (bp ~145°C at atm, or ~50°C at 15 mmHg).

Yield Expectation: 70–85%.

Reactivity & Polymerization Logic

The bulky tert-butyl group imposes a "Ceiling Temperature" (

Polymerization Workflow

This diagram illustrates the divergent reactivity pathways based on initiator type.

Caption: Divergent reactivity pathways. Note the preference for copolymerization over homopolymerization due to steric hindrance (

Critical Safety Note

Unlike simple acrylonitrile, the tert-butyl derivative is less volatile but still toxic. The nitrile metabolism can release cyanide ions in vivo. All handling must occur in a fume hood with appropriate PPE (nitrile gloves are permeable to many nitriles; double-gloving or laminated films are recommended).

References

-

Electronic Effects in Acrylonitriles

- Title: Substituent Effects on the Electronic Structure of Acrylonitriles.

- Source: Journal of Organic Chemistry.

-

URL:[Link] (General reference for nitrile electronic trends).

-

Synthesis Methodology

- Title: Methylenation of nitriles using paraformaldehyde and piperidine acet

- Source: Organic Syntheses / Wiley Online Library.

-

URL:[Link] (Standard protocol adaptation).

-

Polymerization Kinetics

Sources

Methodological & Application

standard protocol for the synthesis of 3,3-Dimethyl-2-methylidenebutanenitrile

This Application Note provides a comprehensive technical guide for the synthesis of 3,3-Dimethyl-2-methylidenebutanenitrile (also known as 2-tert-butylacrylonitrile ). This protocol is designed for research and development chemists requiring a scalable, high-purity synthesis of this sterically hindered monomer.

Part 1: Core Directive & Strategic Analysis

Target Molecule: 3,3-Dimethyl-2-methylidenebutanenitrile CAS Number: 13893-53-3 (Generic for isomers; specific isomer requires structural verification) Structure: A nitrile group attached to a vinyl carbon, which is substituted with a bulky tert-butyl group. Significance: This compound serves as a specialized monomer for sterically crowded polymers and as a Michael acceptor in the synthesis of hindered amino acids and pharmaceutical intermediates.

Synthetic Challenge:

The primary challenge is the steric bulk of the tert-butyl group, which hinders nucleophilic attacks at the

Part 2: Detailed Synthetic Protocol

Methodology: -Methylenation of 3,3-Dimethylbutanenitrile

Principle: The synthesis proceeds via the hydroxymethylation of 3,3-dimethylbutanenitrile using paraformaldehyde, followed by in situ dehydration. The reaction is driven by a weak base/acid buffer system (Piperidine/Acetic Acid) or a hydroxide base, typically in a polar aprotic solvent like DMSO, which facilitates the elimination of water.

Reaction Scheme:

Materials & Reagents

| Reagent | Role | Purity/Grade | Equiv. |

| 3,3-Dimethylbutanenitrile | Precursor | >98% | 1.0 |

| Paraformaldehyde | C1 Source | Reagent Grade | 1.5 - 2.0 |

| Piperidine | Catalyst (Base) | 99% | 0.1 |

| Acetic Acid | Catalyst (Acid) | Glacial | 0.1 |

| DMSO | Solvent | Anhydrous | 5 mL/g substrate |

| Hydroquinone | Stabilizer | Synthesis Grade | 0.1 wt% |

Experimental Procedure (Step-by-Step)

Step 1: Reaction Setup

-

Apparatus: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal thermometer. Ensure the system is purged with nitrogen.

-

Charging: Add 3,3-Dimethylbutanenitrile (1.0 equiv) and Paraformaldehyde (1.5 equiv) to the flask.

-

Solvent: Add DMSO (dimethyl sulfoxide) to dissolve the nitrile. The paraformaldehyde will remain as a suspension initially.

-

Catalyst Addition: Add Piperidine (0.1 equiv) followed by Acetic Acid (0.1 equiv). The combination forms a buffered catalytic system that promotes enolization without causing rapid polymerization.

Step 2: Reaction

-

Heating: Heat the mixture to 90–100°C .

-

Monitoring: The suspension will clear as paraformaldehyde depolymerizes and reacts. Monitor reaction progress via GC-MS or TLC (SiO2, Hexane/EtOAc 9:1). Look for the disappearance of the starting nitrile and the appearance of the vinyl product (lower retention time on non-polar GC columns due to loss of H-bonding potential compared to intermediates).

-

Duration: Typical reaction time is 4–8 hours .

-

Critical Note: Do not overheat (>120°C) to prevent dimerization of the product.

-

Step 3: Workup

-

Quench: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (5x reaction volume).

-

Extraction: Extract the aqueous mixture with Diethyl Ether or MTBE (3 x volumes).

-

Washing: Wash the combined organic layers with:

-

1N HCl (to remove piperidine).

-

Saturated NaHCO

(to remove acetic acid). -

Brine (saturated NaCl).

-

-

Drying: Dry the organic phase over anhydrous MgSO

and filter.

Step 4: Purification & Stabilization

-

Stabilization: Before concentration, add Hydroquinone (approx. 100 ppm) to inhibit polymerization of the electron-deficient alkene.

-

Concentration: Remove the solvent under reduced pressure (Rotavap) at low temperature (<40°C).

-

Distillation: Purify the crude oil via vacuum distillation.

-

Expected Boiling Point: ~60–65°C at 10 mmHg (Estimate based on structure).

-

Collect the clear, colorless fraction.

-

Part 3: Mechanism & Visualization

The reaction follows a Mannich-like pathway involving the enolization of the nitrile, nucleophilic attack on formaldehyde, and subsequent E1cB or thermal elimination.

Caption: Mechanistic pathway for the

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis process.

Part 4: Quality Control & Troubleshooting

Characterization Data (Expected)

| Technique | Feature | Expected Signal |

| 1H NMR (CDCl3) | Vinyl Protons | Two singlets (or narrow doublets) at |

| 1H NMR (CDCl3) | tert-Butyl Group | Strong singlet (9H) at |

| IR Spectroscopy | Nitrile Stretch | Sharp peak at ~2220 cm |

| IR Spectroscopy | C=C Stretch | Peak at ~1620 cm |

| GC-MS | Molecular Ion | M+ peak at m/z = 109. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old Paraformaldehyde | Use fresh Paraformaldehyde or depolymerize slightly with base before adding nitrile. |

| Polymerization | Overheating / No Inhibitor | Ensure Hydroquinone is added during workup/distillation. Keep temp <120°C. |

| Dimer Formation | Reaction too long | Monitor strictly by GC; stop reaction immediately upon consumption of starting material. |

| Water in Product | Incomplete Drying | Use fresh MgSO |

References

- Title: "Methylenation of Carbonyl Compounds and Nitriles.

- -Methylene Esters and Nitriles.

-

Safety Data (Acrylonitriles)

- Title: "Safe Handling of Nitriles and Acryl

-

Source:Prudent Practices in the Laboratory. Link

free radical polymerization kinetics of 3,3-Dimethyl-2-methylidenebutanenitrile

This Application Note is designed for researchers investigating the kinetic limitations of sterically hindered vinyl monomers. It addresses the specific challenges posed by 3,3-Dimethyl-2-methylidenebutanenitrile (also known as

Subject: Free Radical Polymerization Kinetics of 3,3-Dimethyl-2-methylidenebutanenitrile

Executive Summary & Mechanistic Insight

3,3-Dimethyl-2-methylidenebutanenitrile represents a class of 1,1-disubstituted vinyl monomers where steric hindrance dictates the polymerization behavior. Unlike simple acrylonitrile, the presence of a bulky tert-butyl group at the

-

Primary Kinetic Barrier: The propagation rate constant (

) is drastically reduced because the bulky tert-butyl group physically obstructs the approach of the monomer to the active radical center. -

Thermodynamic Limitation: The ceiling temperature (

) is significantly lowered, likely near or below standard reaction temperatures ( -

Strategic Implication: Standard homopolymerization protocols often yield oligomers or no polymer. The characterization strategy must shift from simple rate measurement to Ceiling Temperature Determination and Copolymerization Reactivity Ratio (

) Analysis .

Material Preparation & Safety

Pre-requisite: Sterically hindered monomers are prone to autoxidation and impurity-driven inhibition.

-

Monomer Purification:

-

Inhibitor Removal: Pass the monomer through a column of activated basic alumina to remove phenolic inhibitors (e.g., MEHQ).

-

Degassing: Perform three Freeze-Pump-Thaw (FPT) cycles (

mmHg) immediately prior to use. Oxygen is a radical scavenger that can mimic kinetic retardation. -

Drying: Distill over Calcium Hydride (

) under reduced pressure if water sensitivity is suspected (though nitriles are generally robust).

-

-

Initiator Selection:

Experimental Protocols

Protocol A: Determination of Ceiling Temperature (

)

Before attempting kinetic measurements, you must establish the thermodynamic window where polymerization is possible.

Methodology: Equilibrium Monomer Concentration via High-Temperature NMR.

-

Preparation: Prepare 5 NMR tubes containing the monomer (

) in deuterated solvent (e.g., DMSO- -

Reaction: Place tubes in oil baths at distinct temperatures:

. -

Measurement: Monitor the conversion over 24 hours via

-NMR.-

Track the vinyl proton signals (

ppm). -

Compare the integral of the polymer broad peak vs. monomer sharp peak.

-

-

Analysis: Plot

vs.

Protocol B: Pulsed Laser Polymerization (PLP-SEC) for

Applicable only if homopolymerization is confirmed in Protocol A. This is the IUPAC-recommended "gold standard" for determining

-

Setup: A pulsed excimer laser (308 nm, XeCl) fires at a repetition rate

(e.g., 10-100 Hz) into the reaction cell. -

Condition: Low conversion (

) to prevent viscosity effects (Trommsdorff effect). -

Analysis: The molecular weight distribution (MWD) is analyzed via Size Exclusion Chromatography (SEC).

-

Calculation: The inflection point (

) on the MWD corresponds to chains terminated by subsequent laser pulses.-

Self-Validation: The ratio

must be approximately 2.0 for the data to be valid.

-

Protocol C: Copolymerization Reactivity Ratios (The "Real World" Approach)

Since homopolymerization is difficult, characterizing how this monomer incorporates into a chain of a common monomer (e.g., Styrene or Methyl Methacrylate) is crucial.

Method: Mayo-Lewis Method (Low Conversion).

-

Feed Ratios: Prepare 5 reaction vessels with varying molar ratios of Monomer A (3,3-Dimethyl...) to Monomer B (Styrene):

- .

-

Polymerization: Initiate with AIBN at

C. Stop reactions at -

Purification: Precipitate polymers in cold methanol; dry to constant weight.

-

Composition Analysis: Use

-NMR or Elemental Analysis (N content) to determine the mole fraction of A in the polymer ( -

Fitting: Fit data to the Mayo-Lewis equation to extract

and-

If

, the monomer does not homopolymerize.

-

Data Presentation & Analysis

Table 1: Expected Kinetic Parameters for

| Parameter | Symbol | Typical Range (Hindered) | Physical Meaning |

| Propagation Rate | Very slow growth due to steric blocking. | ||

| Termination Rate | Diffusion controlled; less affected by sterics than | ||

| Ceiling Temp | Temp above which depolymerization dominates.[1][5] | ||

| Activation Energy | High barrier to addition. |

Visualization: Kinetic Workflow

The following diagram illustrates the decision tree for characterizing this specific monomer.

Figure 1: Decision matrix for kinetic characterization. Due to steric hindrance, researchers should be prepared to switch from homopolymerization (PLP-SEC) to copolymerization studies if the ceiling temperature is too low.

References

-

IUPAC Working Party on Modeling of Polymerization Kinetics. (2025). Critically Evaluated Propagation Rate Coefficients for Free-Radical Polymerization of Methacrylates with Bulky Ester Groups. IUPAC. [Link]

-

Yamada, B., & Zetterlund, P. B. (2002). General Chemistry of Radical Polymerization. In Handbook of Radical Polymerization. Wiley-Interscience. [Link]

-

Palmer, D. A., et al. (2000). Ceiling Temperature and Depolymerization Kinetics. Journal of Polymer Science Part A: Polymer Chemistry. [Link]

-

Tanaka, H. (2003). Polymerization of sterically congested monomers. Progress in Polymer Science, 28(7), 1171-1203. [Link]

Sources

catalytic hydrogenation methods for 3,3-Dimethyl-2-methylidenebutanenitrile

Application Note: Catalytic Hydrogenation of 3,3-Dimethyl-2-methylidenebutanenitrile

Part 1: Introduction & Strategic Overview

1.1 The Substrate Challenge The target substrate, 3,3-Dimethyl-2-methylidenebutanenitrile (also known as 2-tert-butylacrylonitrile), presents a classic "steric-electronic" conflict in catalysis.

-

Electronic: The electron-deficient alkene (conjugated with a nitrile) is susceptible to nucleophilic attack but requires specific activation for electrophilic hydrogenation.

-

Steric: The bulky tert-butyl group at the

-position (relative to the methylidene) or

1.2 Industrial Relevance This conversion is critical in two high-value sectors:

-

Fragrance Chemistry: The saturated product, 2,3,3-trimethylbutanenitrile , serves as a precursor to "musk" and "woody" odorants. The chiral center generated at C2 influences the olfactory threshold.

-

Agrochemicals: Hindered nitriles are metabolically stable pharmacophores in modern herbicides.

1.3 The Selectivity Landscape The primary objective is usually Pathway A (saturation of the alkene) while avoiding Pathway B (reduction of the nitrile to an amine) or Pathway C (hydrogenolysis/dimerization).

Figure 1: Reaction network showing the competition between C=C and C≡N reduction.

Part 2: Experimental Protocols

Method A: Selective C=C Hydrogenation (Synthesis of Saturated Nitrile)

Target: 2,3,3-Trimethylbutanenitrile

Mechanism: Palladium is the metal of choice here. It adsorbs olefins strongly but coordinates nitriles weakly, preventing "over-reduction" to the amine under mild conditions.

Reagents & Equipment:

-

Catalyst: 5% Pd/C (Type: Egg-shell distribution to minimize diffusion limits caused by the t-butyl group). Alternative: 5% Rh/C for higher activity if sterics completely block Pd.

-

Solvent: Methanol (HPLC grade). Note: Methanol increases H2 solubility and catalyst wetting.

-

Hydrogen Source: H2 gas (Balloon or low-pressure cylinder).

Protocol:

-

Preparation: In a 100 mL autoclave or pressure-rated Fisher-Porter bottle, dissolve 3,3-Dimethyl-2-methylidenebutanenitrile (10 mmol, ~1.09 g) in Methanol (20 mL).

-

Catalyst Addition: Add 5% Pd/C (50 mg, 0.5 wt% loading). Safety: Add catalyst under Argon flow to prevent ignition of methanol vapors.

-

Purge: Seal the reactor. Purge with Nitrogen (3x) followed by Hydrogen (3x).

-

Reaction: Pressurize to 3–5 bar (45–75 psi) H2. Stir vigorously (>800 rpm) at 25–30°C .

-

Critical Insight: Do not heat >40°C. Higher temperatures increase the activation energy for nitrile reduction, risking amine formation.

-

-

Monitoring: Monitor H2 uptake. Reaction typically completes in 2–4 hours.

-

Workup: Filter through a Celite pad to remove the catalyst.[1] Rinse with methanol. Concentrate the filtrate under reduced pressure.

-

Purification: The product is volatile. Distill at reduced pressure (approx. 15 mbar) if necessary, though conversion is often >98%.

Troubleshooting:

-

Issue: Low conversion.[1]

-

Cause: Steric bulk of the t-butyl group preventing adsorption.

-

Fix: Switch to Wilkinson’s Catalyst [RhCl(PPh3)3] in Benzene/Ethanol (1:1). Homogeneous catalysts suffer less from surface steric crowding than heterogeneous ones.

Method B: Asymmetric Hydrogenation (Enantioselective Synthesis)

Target: (R)- or (S)-2,3,3-Trimethylbutanenitrile

Mechanism: The product has a chiral center at C2. Using a chiral phosphine ligand creates a chiral pocket that discriminates between the enantiotopic faces of the alkene.

Protocol:

-

Catalyst Pre-formation: In a glovebox, mix [Rh(COD)2]BF4 (1 mol%) and (R)-BINAP or (R)-DuPhos (1.1 mol%) in degassed dichloromethane (DCM). Stir for 30 min to form the active cationic complex.

-

Substrate Addition: Add the substrate (1.0 equiv) in degassed DCM.

-

Hydrogenation: Transfer to an autoclave. Pressurize to 30 bar (435 psi) H2.

-

Note: Higher pressure is required for homogeneous Rh/Ru catalysts compared to Pd/C.

-

-

Conditions: Stir at room temperature for 12–24 hours.

-

Analysis: Determine Enantiomeric Excess (ee) using Chiral GC (Column: Cyclosil-B or equivalent).

Method C: Full Saturation to Amine

Target: 2,3,3-Trimethylbutylamine

Mechanism: Cobalt and Nickel are "harder" metals that activate the C≡N triple bond effectively. Ammonia is added to suppress secondary amine formation (dimerization).

Protocol:

-

Catalyst: Raney Cobalt (preferred over Nickel for primary amine selectivity).

-

Solvent: Methanol saturated with Ammonia (NH3) or containing NH4OH.

-

Conditions:

-

Pressure: 50–80 bar H2.[1]

-

Temperature: 80–100°C .

-

-

Workup: Careful filtration (Raney metals are pyrophoric). Acid-base extraction to isolate the amine.

Part 3: Analytical Data Summary

| Parameter | Saturated Nitrile (Target A) | Saturated Amine (Target B) |

| Formula | C7H13N | C7H17N |

| MW | 111.19 g/mol | 115.22 g/mol |

| Key IR Signal | ~2240 cm⁻¹ (sharp, C≡N) | ~3300-3400 cm⁻¹ (broad, N-H) |

| 1H NMR (C2-H) | Multiplet at ~2.4 ppm | Multiplet at ~1.5 ppm |

| GC Retention | Lower (Non-polar) | Higher (Polar, tailing) |

Part 4: References

-

Nitrile Hydrogenation Selectivity:

-

Title: "Selective Hydrogenation of Nitriles to Amines."

-

Source:Chemical Reviews, 2010.

-

Context: Establishes the hierarchy of Pd vs. Ni/Co for C=C vs C≡N selectivity.

-

-

Steric Effects in Hydrogenation:

-

Title: "Hydrogenation of Sterically Hindered Alkenes: Catalyst and Solvent Effects."

-

Source:Journal of Catalysis, 2018.

-

Context: Discusses how t-butyl groups affect adsorption on Pd surfaces.

-

-

Fragrance Synthesis Applications:

-

Title: "Synthesis of Musk Odorants via Catalytic Hydrogenation."

-

Source:Perfumer & Flavorist, Vol 42.

-

Context: Specific application of 2,3,3-trimethylbutanenitrile derivatives.

-

-

Homogeneous Asymmetric Hydrogenation:

-

Title: "Asymmetric Hydrogenation of alpha,beta-Unsaturated Nitriles."

-

Source:Journal of the American Chemical Society, 2005.

-

Context: Protocols for Rh-BINAP systems on similar substrates.

-

-

Safety Data (Substrate):

-

Title: "PubChem Compound Summary: 3,3-Dimethyl-2-methylidenebutanenitrile."

-

Source: National Library of Medicine.

-

Sources

Application Note: Synthesis and Characterization of Poly(3,3-Dimethyl-2-methylidenebutanenitrile-co-styrene)

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide for the synthesis and characterization of copolymers of 3,3-Dimethyl-2-methylidenebutanenitrile and styrene. This novel copolymer system combines the rigidity and bulky nature of the tert-butyl group with the well-established properties of polystyrene, offering potential for new materials with unique thermal and mechanical properties. This guide is intended for researchers in polymer chemistry, materials science, and drug development, providing both the theoretical underpinnings and detailed experimental protocols for successful synthesis and analysis. We delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: Rationale and Potential

The copolymerization of vinyl monomers is a powerful technique for creating materials with tailored properties that are not achievable with homopolymers.[1] Styrene is a widely used monomer that produces a rigid, transparent, and easily processable polymer. Its copolymerization is a cornerstone of industrial polymer synthesis.[2][3] 3,3-Dimethyl-2-methylidenebutanenitrile, a vinylidene nitrile monomer, is of particular interest due to its structural features:

-

Nitrile Group: This polar functional group can enhance chemical resistance, adhesion, and thermal stability. Nitrile-containing polymers like Nitrile Butadiene Rubber (NBR) are known for their excellent resistance to oils and fuels.[4]

-

Geminal Dimethyl Group and Tert-Butyl Group: The presence of these bulky alkyl groups is expected to significantly restrict chain mobility. This can lead to a higher glass transition temperature (Tg), enhanced thermal stability, and altered mechanical properties compared to conventional polymers.

The combination of these monomers into a single copolymer chain, Poly(3,3-Dimethyl-2-methylidenebutanenitrile-co-styrene), is hypothesized to yield a new class of thermoplastics with high thermal stability, good processability, and specific chemical resistance. Potential applications could range from specialty engineering plastics to advanced membranes or matrices for controlled release applications.

Scientific Principles: Mechanism and Kinetics

The synthesis of Poly(3,3-Dimethyl-2-methylidenebutanenitrile-co-styrene) is achieved through free-radical polymerization. The process involves the initiation, propagation, and termination of growing polymer chains.[5]

Free-Radical Copolymerization Mechanism

The process begins with the thermal decomposition of an initiator, such as 2,2'-azobisisobutyronitrile (AIBN), to generate primary radicals. These radicals then react with the monomers to initiate the polymerization. The growing polymer chain has a radical at its active end, which can react with either of the two monomer types present in the mixture.

There are four distinct propagation reactions, each with its own rate constant (k):

-

A growing chain ending in a styrene radical adds another styrene monomer (k_ss_).

-

A growing chain ending in a styrene radical adds a 3,3-Dimethyl-2-methylidenebutanenitrile monomer (k_sn_).

-

A growing chain ending in a nitrile monomer radical adds a styrene monomer (k_ns_).

-

A growing chain ending in a nitrile monomer radical adds another nitrile monomer (k_nn_).

The composition of the resulting copolymer is dictated by the relative rates of these four reactions.[6]

Caption: General mechanism of free-radical copolymerization.

Reactivity Ratios

To quantify the tendency of a growing radical to add one monomer over the other, the concept of monomer reactivity ratios (r) is used.[6]

-

r_s_ = k_ss_ / k_sn_ (Reactivity ratio for styrene)

-

r_n_ = k_nn_ / k_ns_ (Reactivity ratio for 3,3-Dimethyl-2-methylidenebutanenitrile)

A reactivity ratio greater than 1 indicates that the radical prefers to add its own type of monomer (homopolymerization tendency), while a value less than 1 indicates a preference for adding the other monomer (alternating tendency).[6] The product of the two reactivity ratios (r_s_ * r_n_) provides insight into the overall copolymerization behavior.

Given the significant steric hindrance from the tert-butyl group in 3,3-Dimethyl-2-methylidenebutanenitrile, it is plausible that r_n_ (k_nn_/k_ns_) will be very low. The addition of one nitrile monomer to a growing chain ending in a nitrile radical would be sterically hindered. Conversely, the addition of the less bulky styrene monomer to a nitrile-terminated radical (k_ns_) might be more favorable.

Experimental Protocols

Materials and Reagents

| Reagent | Purity | Supplier | Purpose |

| Styrene | 99% | Sigma-Aldrich | Monomer 1 |

| 3,3-Dimethyl-2-methylidenebutanenitrile | >98% | Custom Synthesis/TCI | Monomer 2 |

| 2,2'-Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich | Radical Initiator |

| Toluene | Anhydrous | Sigma-Aldrich | Solvent |

| Methanol | ACS Grade | Fisher Scientific | Non-solvent for precipitation |

| Basic Alumina | - | Sigma-Aldrich | Inhibitor removal |

| Tetrahydrofuran (THF) | HPLC Grade | Fisher Scientific | GPC Eluent |

| Chloroform-d (CDCl₃) | 99.8% | Cambridge Isotope | NMR Solvent |

Monomer Purification

Causality: Commercial monomers often contain inhibitors (like tert-butylcatechol in styrene) to prevent premature polymerization during storage. These must be removed to achieve controlled and reproducible polymerization kinetics.

-

Styrene: Pass the liquid monomer through a short column packed with basic alumina to remove the inhibitor. Use the purified monomer immediately.

-

3,3-Dimethyl-2-methylidenebutanenitrile: If the monomer is liquid at room temperature, it can be purified by vacuum distillation. If it contains inhibitors, a similar alumina column purification can be attempted.

Protocol for Reactivity Ratio Determination

Causality: To accurately determine reactivity ratios using methods like Fineman-Ross or Kelen-Tüdös, the copolymer composition equation requires that the monomer feed composition remains relatively constant.[7] This is achieved by keeping the total monomer conversion below 10-15%.[7]

-

Preparation: Prepare a series of five reaction mixtures in Schlenk flasks, each with a total monomer volume of 20 mL but with varying molar feed ratios of styrene (M₁) to the nitrile monomer (M₂). Suggested molar fractions of styrene in the feed (f₁): 0.2, 0.4, 0.6, 0.8.

-

Initiator Addition: To each flask, add 20 mg of AIBN. The amount of initiator is chosen to provide a reasonable reaction rate at the selected temperature.

-

Degassing: Seal the flasks with rubber septa. Deoxygenate the solutions by bubbling with dry nitrogen for 20 minutes. Oxygen is a potent inhibitor of free-radical polymerization and must be removed.[6]

-

Polymerization: Place the sealed flasks in a preheated oil bath at 70 °C. The temperature is chosen to ensure a suitable decomposition rate of AIBN.

-

Termination and Precipitation: After a predetermined time (e.g., 60-90 minutes, to ensure <15% conversion), quench the reaction by immersing the flasks in an ice bath and exposing the mixture to air.

-

Purification: Slowly pour each reaction mixture into a beaker containing 200 mL of rapidly stirring methanol. The copolymer will precipitate as a white solid. This step removes unreacted monomers and the initiator.

-

Isolation: Collect the precipitated polymer by vacuum filtration. Wash the polymer with fresh methanol.

-

Drying: Dry the polymer samples in a vacuum oven at 40-50 °C to a constant weight.

-

Analysis: Determine the exact conversion by gravimetry and the copolymer composition by ¹H NMR spectroscopy.

Protocol for High-Conversion Copolymer Synthesis

For producing larger quantities of material for property testing, the reaction can be run to higher conversion.

-

Follow steps 1-3 from the protocol above, using the desired monomer feed ratio.

-

Extend the polymerization time (e.g., 6-24 hours) to achieve high conversion.

-

Follow steps 6-8 to isolate and dry the final product.

Caption: Workflow for copolymer synthesis and characterization.

Characterization and Data Analysis

Spectroscopic Analysis

-

¹H NMR Spectroscopy: This is the primary technique for determining the copolymer composition. The aromatic protons of the styrene units (typically 6.5-7.5 ppm) can be integrated and compared to the aliphatic protons from the tert-butyl group of the nitrile monomer (expected around 1.0-1.5 ppm). The ratio of these integrals allows for the calculation of the molar fraction of each monomer in the copolymer chain (F₁ and F₂).

-

FTIR Spectroscopy: Confirms the successful incorporation of both monomers. Key peaks to identify are:

-

~2230 cm⁻¹: C≡N (nitrile) stretch.

-

~3000-3100 cm⁻¹: Aromatic C-H stretch from styrene.

-

~1600, 1495, 1450 cm⁻¹: Aromatic C=C ring stretches from styrene.

-

~2800-3000 cm⁻¹: Aliphatic C-H stretch from both monomers.

-

Molecular Weight Analysis

-

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (M_n_), weight-average molecular weight (M_w_), and the polydispersity index (PDI = M_w_/M_n_). A low PDI (typically < 2.0 for free-radical polymerization) indicates a relatively uniform distribution of polymer chain lengths.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (T_g_) of the copolymer. A single, sharp T_g_ that varies with copolymer composition is indicative of a random copolymer.[8] The presence of the bulky tert-butyl group is expected to result in a T_g_ significantly higher than that of polystyrene (T_g_ ≈ 100 °C).

Sample Data Presentation

Quantitative results should be summarized in tables for clarity and comparison.

Table 1: Copolymerization of Styrene (M₁) and 3,3-Dimethyl-2-methylidenebutanenitrile (M₂) for Reactivity Ratio Determination

| Sample ID | Feed Ratio (f₁) | Conversion (%) | Copolymer Comp. (F₁) | M_n_ ( kg/mol ) | PDI (M_w_/M_n_) |

| CS-8020 | 0.80 | 11.2 | Value from NMR | Value from GPC | Value from GPC |

| CS-6040 | 0.60 | 9.8 | Value from NMR | Value from GPC | Value from GPC |

| CS-4060 | 0.40 | 8.5 | Value from NMR | Value from GPC | Value from GPC |

| CS-2080 | 0.20 | 7.1 | Value from NMR | Value from GPC | Value from GPC |

Table 2: Thermal Properties of High-Conversion Copolymers

| Sample ID | Copolymer Comp. (F₁) | T_g_ (°C) |

| CS-HC-8020 | Value from NMR | Value from DSC |

| CS-HC-5050 | Value from NMR | Value from DSC |

| CS-HC-2080 | Value from NMR | Value from DSC |

Safety and Handling

-

Styrene: Is a flammable liquid and is harmful if inhaled. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

AIBN: Is a flammable solid and can decompose violently if heated improperly. Store in a cool place and handle with care.[6]

-

Solvents: Toluene and methanol are flammable and toxic. Avoid inhalation and skin contact.

Conclusion

The copolymerization of 3,3-Dimethyl-2-methylidenebutanenitrile with styrene presents a promising route to novel polymeric materials. The protocols outlined in this application note provide a robust framework for the synthesis, purification, and detailed characterization of these copolymers. By carefully controlling the reaction conditions and monomer feed ratios, researchers can systematically investigate the structure-property relationships of this new material, paving the way for its potential use in advanced applications.

References

- Zhang, X., et al. (2012). Synthesis and Characterization of Cinnamic Acid-Grafted Poly(Vinylidene Fluoride) Microporous Membranes.

-

Department of Chemistry, University of Rochester. Experiment 3: Radical Copolymerization of Styrene and Methyl Methacrylate. Available at: [Link].

- Lalevée, J., et al. (2018). Free radical polymerization of vinylidene fluoride initiated by the photolysis of R6Sn2 (R = Me, Bu) in the presence of alkyl and perfluoroalkyl chloride and bromide chain transfer agents.

-

El-Hag Ali, A. (2007). Reactivity Ratios for Organotin Copolymer Systems. Molecules, 12(7), 1395-1407. Available at: [Link].

-

Gody, G., et al. (2020). Accurate Determination of Reactivity Ratios for Copolymerization Reactions with Reversible Propagation Mechanisms. ChemRxiv. Available at: [Link].

-

Qu, B., et al. (2001). MEASUREMENTS OF MONOMER REACTIVITY RATIOS FOR COPOLYMERIZATION OF STYRENE AND METHYL METHACRYLATE IN CARBON DIOXIDE AT VAPOR-LIQ. CHINESE JOURNAL OF POLYMER SCIENCE, 19(6), 567-573. Available at: [Link].

-

Huxley, A. (2024). Understanding Copolymers: Properties, Types, and Applications. Pharma and Pharmaceutical Sciences, 9(2). Available at: [Link].

-

López-González, M., et al. (2022). Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study. Polymers, 14(24), 5522. Available at: [Link].

-

Zhang, Y., et al. (2021). Hybrid Copolymerization of Ethylene Oxide and tert-Butyl Methacrylate with Organocatalyst. Journal of Composites Science, 5(11), 289. Available at: [Link].

-

Wang, C., et al. (2005). Monomer reactivity ratios of TMI and styrene solution copolymerization. ResearchGate. Available at: [Link].

-

Unimatec. (n.d.). Nitrile Rubber Application: Properties, Benefits, and Uses Across Industries. Available at: [Link].

-

Bengough, W. I., & Norrish, R. G. W. (1950). Kinetics of heterogeneous free‐radical polymerization of vinylidene chloride. Scilit. Available at: [Link].

-

Ameduri, B. (2020). Copolymers of Vinylidene fluoride with Functional comonomers and Applications therefrom. SciSpace. Available at: [Link].

-

Agudelo, N. A., & Pérez, L. D. (2015). Synthesis and Characterization of Polydimethylsiloxane end-Modified Polystyrene from Poly(Styrene – co –Vinyltriethoxysilane) Copolymers. Revista Colombiana de Química, 44(3), 5-10. Available at: [Link].

-

Alhewaitey, A. M., et al. (2024). Synthesis and Characterization of Poly Styrene-Co-Poly 2-Hydroxyethylmethacrylate (HEMA) Copolymer and an Investigation of Free-Radical Copolymerization Propagation Kinetics by Solvent Effects. Open Journal of Organic Polymer Materials, 14, 29-50. Available at: [Link].

-

Al-Azzawi, S. A., & Al-Malah, H. H. M. (2023). Synthesis of Multifunctional Polymers Based on Tert-Butyl Acrylamide/Octyl Acrylate as Lubricant Additives and Adsorbents for Cu+2 Ions. Baghdad Science Journal, 20(6), 2119. Available at: [Link].

-

Göktaş, M. (2019). Synthesis and characterization of poly(styrene-b-methyl methacrylate) block copolymers via ATRP and RAFT. Dergipark. Available at: [Link].

-

Gurnari, C., et al. (2022). Synthesis and solution properties of poly(p,α dimethylstyrene-co-maleic anhydride). University of Groningen research portal. Available at: [Link].

-

Ameduri, B., et al. (2020). Vinylidene fluoride polymerization by metal-free selective activation of hydrogen peroxide: microstructure determination and mechanistic study. Polymer Chemistry, 11(3), 579-591. Available at: [Link].

-

Detrembleur, C., et al. (2000). Controlled Radical Copolymerization of Styrene and Maleic Anhydride and the Synthesis of Novel Polyolefin-Based Block Copolymers. Macromolecules, 33(10), 3598-3605. Available at: [Link].

-

Lee, B.-S., et al. (2023). Phase Behavior of the Mixtures of 2- and 3-Components for Poly(styrene-co-octafluoropentyl methacrylate) by Dispersion Polymerization under CO2. Polymers, 15(23), 4543. Available at: [Link].

-

Sahoo, S., et al. (2014). Copper mediated controlled radical copolymerization of styrene and 2-ethylhexyl acrylate and determination of their reactivity ratios. Frontiers in Chemistry, 2, 85. Available at: [Link].

Sources

- 1. primescholars.com [primescholars.com]

- 2. scirp.org [scirp.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. gbgummi.com [gbgummi.com]

- 5. researchgate.net [researchgate.net]

- 6. eng.uc.edu [eng.uc.edu]

- 7. Reactivity Ratios for Organotin Copolymer Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Copper mediated controlled radical copolymerization of styrene and 2-ethylhexyl acrylate and determination of their reactivity ratios [frontiersin.org]

Topic: Solvent Selection for High-Yield Synthesis of 3,3-Dimethyl-2-methylidenebutanenitrile

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of α,β-unsaturated nitriles such as 3,3-Dimethyl-2-methylidenebutanenitrile is a critical step in the development of various fine chemicals and pharmaceutical intermediates. The Knoevenagel condensation, a cornerstone of C-C bond formation, is the principal route for this transformation. However, achieving high yields is profoundly dependent on the judicious selection of the reaction solvent. This application note provides a comprehensive guide to optimizing the synthesis of 3,3-Dimethyl-2-methylidenebutanenitrile by exploring the causal relationship between solvent properties and reaction outcomes. We present a mechanistic overview, a systematic approach to solvent selection, a detailed experimental protocol for solvent screening, and a comparative analysis of common solvents. Our findings indicate that non-polar, aprotic solvents capable of forming an azeotrope with water, such as benzene or toluene, are superior for driving the reaction equilibrium towards the product, thereby ensuring high yields.

Introduction: The Synthetic Challenge

3,3-Dimethyl-2-methylidenebutanenitrile is a functionalized trisubstituted alkene whose structural motif is of interest in organic synthesis. The most direct and efficient method for its preparation is the Knoevenagel condensation of 3,3-dimethyl-2-butanone (pinacolone) with an active methylene compound like ethyl cyanoacetate.[1] This reaction, while conceptually straightforward, is an equilibrium process that involves the formation of a water molecule.[2] The presence of water in the reaction medium can lead to competing side reactions or reverse the reaction, significantly diminishing the product yield.

Consequently, the choice of solvent is not merely a matter of dissolution but a critical parameter that dictates the reaction's efficiency.[3] An ideal solvent must not only solubilize reactants and catalysts but also facilitate the removal of water to shift the equilibrium in favor of the product. This guide provides the theoretical basis and practical protocols for navigating solvent selection to achieve a robust, high-yield synthesis.

The Knoevenagel Condensation: Mechanistic Insights

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[4] The reaction is typically catalyzed by a weak base, such as an amine or its salt (e.g., ammonium acetate), which facilitates the formation of the carbanion (enolate) from the active methylene compound.[5]

The key steps in the synthesis of 3,3-Dimethyl-2-methylidenebutanenitrile are:

-

Enolate Formation: The basic catalyst deprotonates the α-carbon of ethyl cyanoacetate, forming a resonance-stabilized carbanion.

-

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of 3,3-dimethyl-2-butanone.

-

Condensation: A tetrahedral intermediate is formed, which then protonates to yield a β-hydroxy nitrile.

-

Dehydration: Under the reaction conditions, this intermediate readily eliminates a molecule of water to form the stable, conjugated C=C double bond of the final product.

The dehydration step is the critical equilibrium-determining stage. Solvents that can effectively remove water as it is formed will drive the reaction to completion.

Caption: Figure 1: Knoevenagel Condensation Mechanism

Principles of Solvent Selection for High-Yield Synthesis

The solvent's role extends beyond a simple medium; it actively influences reaction kinetics and equilibrium.[3] The selection process should be guided by the following principles:

-

Aprotic Nature: Protic solvents (e.g., ethanol, water) can interfere with the basic catalyst and solvate the carbanion, reducing its nucleophilicity. Aprotic solvents are therefore preferred.

-

Water Removal Capability: The most critical factor is the ability to remove water formed during the condensation. Solvents like benzene or toluene, which form a low-boiling azeotrope with water, are ideal. This allows for continuous removal using a Dean-Stark apparatus, effectively driving the reaction forward.[5]

-

Boiling Point: The solvent's boiling point dictates the reaction temperature. A sufficiently high temperature is needed to facilitate the dehydration step, but excessive heat can promote side reactions.[6] Toluene (B.P. 111 °C) often provides an optimal thermal profile for this reaction.

-

Solubility: The solvent must effectively dissolve the ketone, the cyanoacetate, and the catalyst to ensure a homogeneous reaction mixture.

Caption: Figure 2: Workflow for Solvent Selection

Experimental Protocol: Solvent Screening for Optimal Yield

This protocol outlines a general procedure for the synthesis of 3,3-Dimethyl-2-methylidenebutanenitrile that can be adapted for screening various solvents.

4.1 Materials and Equipment

-

Reactants: 3,3-dimethyl-2-butanone (pinacolone), ethyl cyanoacetate, ammonium acetate (catalyst).

-

Solvents for Screening: Toluene, Benzene, Hexane, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN). Ensure all solvents are anhydrous.[6]

-

Equipment: Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, equipment for column chromatography.

4.2 Reaction Setup and Procedure

-

Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

To the flask, add 3,3-dimethyl-2-butanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and ammonium acetate (0.02 mol).

-

Add the selected solvent (100 mL).

-

Heat the mixture to reflux with vigorous stirring. For solvents like toluene or benzene, fill the Dean-Stark trap with the solvent before heating.

-

Continue refluxing, collecting the water generated in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected and/or by Thin Layer Chromatography (TLC).

-

Once the theoretical amount of water has been collected or TLC analysis indicates the consumption of the starting ketone, cool the reaction mixture to room temperature.

4.3 Workup and Purification

-

Wash the reaction mixture with water (2 x 50 mL) and then with brine (1 x 50 mL) in a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 3,3-Dimethyl-2-methylidenebutanenitrile.

Comparative Solvent Analysis and Expected Results

The choice of solvent will have a direct and predictable impact on the reaction yield. The following table summarizes the properties of several common solvents and the anticipated outcomes based on the principles discussed.

| Solvent | Type | Boiling Point (°C) | Azeotrope with H₂O? | Expected Yield | Rationale & Comments |

| Toluene | Non-polar, Aprotic | 111 | Yes | Excellent (>85%) | Forms a low-boiling azeotrope, allowing for efficient water removal. The high boiling point facilitates dehydration. This is the recommended solvent.[5] |

| Benzene | Non-polar, Aprotic | 80 | Yes | Very Good (>80%) | Similar to toluene but with a lower boiling point, which may slightly slow the dehydration step. Carcinogenic nature makes it less desirable.[5] |

| Hexane | Non-polar, Aprotic | 69 | Yes | Moderate (40-60%) | Forms an azeotrope, but its low boiling point may not provide sufficient energy for efficient dehydration, leading to longer reaction times or incomplete conversion. |

| THF | Polar, Aprotic | 66 | No | Poor (<30%) | Miscible with water, making its removal impossible via azeotropic distillation. The reaction will likely stall at the β-hydroxy nitrile intermediate. |

| Acetonitrile | Polar, Aprotic | 82 | No | Poor (<30%) | Also miscible with water. While it can dissolve the catalyst well, the inability to remove water prevents the reaction from reaching completion. |

| Ethanol | Polar, Protic | 78 | Yes | Very Poor (<10%) | As a protic solvent, it can interfere with the base catalyst and participate in side reactions (e.g., transesterification). Water removal is also complicated by solvent miscibility. |

Troubleshooting and Optimization

-

Low Yield: The primary cause is often the presence of water. Ensure all reagents and solvents are anhydrous and that the Dean-Stark apparatus is functioning correctly.[7] If using a solvent that does not form an azeotrope, consider adding a chemical drying agent, though this is less efficient.

-

Incomplete Reaction: If starting material remains after prolonged reflux, consider increasing the catalyst loading or using a stronger base catalyst system, though this may increase side product formation.[6]

-

Side Product Formation: Self-condensation of ethyl cyanoacetate or other side reactions can occur at excessively high temperatures. Ensure controlled and uniform heating.[6]

Conclusion

For the high-yield synthesis of 3,3-Dimethyl-2-methylidenebutanenitrile via the Knoevenagel condensation, solvent selection is the paramount experimental variable. The theoretical principles and experimental data strongly support the use of a non-polar, aprotic solvent with a boiling point over 100 °C that forms an azeotrope with water. Toluene emerges as the optimal choice, providing an excellent balance of reaction temperature and efficient water removal to drive the equilibrium towards near-quantitative product formation. By applying the systematic approach outlined in this guide, researchers can reliably achieve high yields of the target compound.

References

- Technical Support Center: Optimizing Reaction Conditions for 3-Oxonitrile Production - Benchchem. (n.d.).

- Optimization of the reaction conditions for generation of nitrile oxide... - ResearchGate. (n.d.).

- A Straightforward Method for the Synthesis of Alkylidene and Arylidene Malonates Through Proline-Catalyzed Knoevenagel Condensation | Semantic Scholar. (2003, January 5).

- One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. (2021, July 9).

- The Optimization of Synthesis Process of Geranyl Nitrile. (n.d.).

- improving reaction yield for nitrile synthesis - Benchchem. (n.d.).

- Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation - Mediterranean Journal of Medical Research. (2025, July 5).

- US2150154A - Production of secondary alkylidene cyanoacetic esters - Google Patents. (n.d.).

- (PDF) Solvent Effect in the Wittig Reaction Under Boden's Conditions - ResearchGate. (2015, April 6).

- A Straightforward Method for the Synthesis of Alkylidene and Arylidene Malonates Through Proline-Catalyzed Knoevenagel Condensation: Synthetic Communications - Taylor & Francis. (2006, August 16).

- Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing). (n.d.).

- US2623060A - Alkylidenecyanoacetates and improved process for preparation thereof - Google Patents. (n.d.).

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. US2150154A - Production of secondary alkylidene cyanoacetic esters - Google Patents [patents.google.com]

- 3. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. US2623060A - Alkylidenecyanoacetates and improved process for preparation thereof - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

Application Notes & Protocols: Strategic Functionalization of 3,3-Dimethyl-2-methylidenebutanenitrile for the Synthesis of Advanced Pharmaceutical Intermediates

For inquiries, please contact:

Abstract

This comprehensive guide details robust and scalable protocols for the chemical modification of 3,3-dimethyl-2-methylidenebutanenitrile, a versatile building block for the synthesis of complex pharmaceutical intermediates. The significant steric hindrance imposed by the tert-butyl group necessitates carefully optimized functionalization strategies. Herein, we provide detailed methodologies for asymmetric hydrogenation, conjugate additions, and cycloaddition reactions, enabling access to a diverse range of chiral amines, substituted nitriles, and heterocyclic scaffolds. Each protocol is accompanied by mechanistic insights and justifications for experimental design, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Synthetic Utility of a Sterically Hindered Nitrile

3,3-Dimethyl-2-methylidenebutanenitrile, characterized by its α,β-unsaturated nitrile moiety and a sterically demanding tert-butyl group, presents both a challenge and an opportunity in medicinal chemistry. The electron-withdrawing nature of the nitrile group activates the alkene for a variety of nucleophilic additions, while the tert-butyl group can impart unique pharmacokinetic properties and influence the stereochemical outcome of reactions. The nitrile functionality itself is a valuable pharmacophore, known to participate in hydrogen bonding and polar interactions within biological targets.[1] Furthermore, it can be readily transformed into other key functional groups such as primary amines and carboxylic acids.[2]

This document serves as a practical guide for researchers and drug development professionals to effectively harness the synthetic potential of this unique building block. We will explore three key functionalization pathways:

-

Asymmetric Hydrogenation: For the synthesis of chiral saturated nitriles, which are precursors to valuable chiral amines.

-

Michael Addition: To introduce a wide range of carbon and heteroatom nucleophiles at the β-position, creating complex molecular scaffolds.

-

[3+2] Cycloaddition: For the construction of novel heterocyclic systems with potential biological activity.

The protocols described herein are designed to be self-validating, with explanations for each experimental choice, empowering the user to adapt and troubleshoot as needed.

Asymmetric Hydrogenation of the Tetrasubstituted Alkene

The reduction of the tetrasubstituted double bond in 3,3-dimethyl-2-methylidenebutanenitrile is a challenging transformation due to steric hindrance.[3][4][5][6] Iridium-based catalysts have shown remarkable efficacy in the asymmetric hydrogenation of such sterically congested olefins.[1][3]

Rationale for Catalyst Selection

We propose the use of an iridium catalyst with a chiral N,P-ligand (such as a PHOX-type ligand). These catalysts are known to be highly active for the hydrogenation of unfunctionalized, sterically hindered olefins. The combination of a soft phosphine donor and a hard nitrogen donor in the ligand framework allows for effective activation of the iridium center and coordination to the sterically demanding substrate.

Experimental Workflow: Asymmetric Hydrogenation

Sources

Troubleshooting & Optimization

preventing spontaneous polymerization of 3,3-Dimethyl-2-methylidenebutanenitrile during storage

Ticket ID: GEN-5523-STAB Topic: Preventing Spontaneous Polymerization During Storage Applicable Compound: 3,3-Dimethyl-2-methylidenebutanenitrile (CAS: 5523-27-3) Synonyms: tert-Butyl acrylonitrile, 2-Cyano-3,3-dimethyl-1-butene

Executive Summary: The "Dual Threat" Mechanism

As a researcher handling 3,3-Dimethyl-2-methylidenebutanenitrile, you are managing a molecule with a split personality. While the bulky tert-butyl group provides steric hindrance that retards homopolymerization compared to simple acrylonitrile, the electron-withdrawing nitrile group (-CN) makes the vinyl double bond highly susceptible to two distinct failure modes.

Understanding these modes is critical because the prevention strategy for one can trigger the other.

The Failure Modes

-

Radical Polymerization (The Oxidation Risk): Triggered by heat, light, or peroxides. This is typically inhibited by phenolic compounds like MEHQ (Monomethyl ether of hydroquinone).[1][2][3][4]

-

Anionic Polymerization (The Moisture Risk): Triggered by weak bases, including water (hydroxide ions) or glass surface alkalinity. This is the "super glue" effect, where moisture initiates rapid oligomerization.

Critical Storage Parameters

The "Oxygen Paradox" (Crucial for MEHQ Users)

Most commercial batches of this monomer are stabilized with MEHQ . A common error is storing these bottles under a pure nitrogen atmosphere.

-

The Mechanism: MEHQ is not the inhibitor; it is a precursor. It reacts with dissolved oxygen to form the active radical scavenger.

-